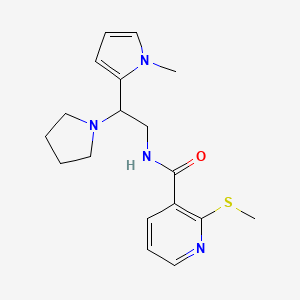

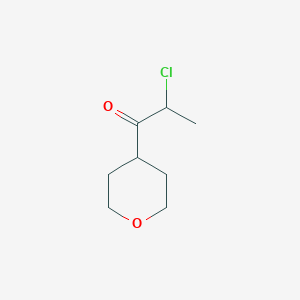

![molecular formula C14H14N4O3 B2491510 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2319831-98-4](/img/structure/B2491510.png)

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a class of chemicals that involve complex organic structures with potential applications in various fields of chemistry and pharmacology. These compounds often exhibit interesting properties due to their unique molecular frameworks, making them subjects of intense research to understand their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of complex organic compounds like "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone" often involves multi-step reactions, including substitution reactions, ring formations, and functional group transformations. For instance, compounds with similar structures have been synthesized through three-step substitution reactions, confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is usually elucidated using X-ray diffraction and corroborated through density functional theory (DFT) calculations. These methods provide insights into the conformational stability and electronic structure of the molecules, which are crucial for understanding their chemical behavior (Huang et al., 2021).

Chemical Reactions and Properties

Compounds in this category may participate in a variety of chemical reactions, including cycloadditions, which are pivotal in ring formations and in extending the molecular framework. For example, the Huisgen 1,3-dipolar cycloaddition is a notable reaction that forms stable complexes with metals and can catalyze subsequent reactions (Ozcubukcu et al., 2009).

Mechanism of Action

Target of action

1,2,4-Triazoles are known to have a wide range of biological activities. They have been reported to exhibit anticancer , antifungal , and antibacterial properties. The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of action

The mode of action of 1,2,4-triazoles can vary greatly depending on their structure and the target they interact with. For instance, some triazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazoles can be diverse, depending on their specific targets. For example, if the compound targets tubulin, it could affect cell division and other microtubule-dependent processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can vary depending on their specific structure. Some triazoles are well absorbed and widely distributed in the body, while others might be metabolized extensively or excreted rapidly .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis, potentially reducing the growth of cancer cells .

Action environment

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(3-11)21-9-20-12)17-4-10(5-17)6-18-8-15-7-16-18/h1-3,7-8,10H,4-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIGFLPMNPOSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)